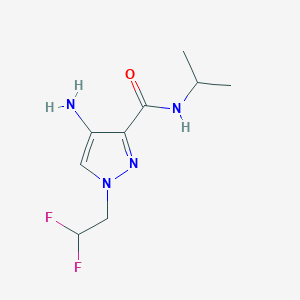
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as ABT-639, is a novel selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2005 and has been extensively studied for its potential therapeutic applications.
作用機序
T-type calcium channels are low-voltage-activated calcium channels that are involved in the regulation of neuronal excitability and neurotransmitter release. (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one selectively blocks these channels, which leads to a reduction in calcium influx and neurotransmitter release. This results in a decrease in neuronal excitability and can lead to analgesic and antiepileptic effects.
Biochemical and Physiological Effects:
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been shown to reduce pain in animal models of neuropathic pain. It has also been shown to have antiepileptic effects in animal models of epilepsy. Additionally, (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been shown to reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
One advantage of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is its high selectivity for T-type calcium channels. This allows for more precise modulation of neuronal activity without affecting other calcium channels. However, one limitation of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is its low solubility, which can make it difficult to administer in lab experiments.
将来の方向性
1. Further studies on the potential therapeutic applications of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one in various diseases such as neuropathic pain, epilepsy, and hypertension.
2. Development of more soluble analogs of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one for easier administration in lab experiments.
3. Investigation of the long-term effects of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one on neuronal activity and calcium signaling.
4. Studies on the potential interactions of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one with other drugs and their effects on neuronal activity.
5. Investigation of the potential side effects of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one on other physiological systems.
合成法
The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one involves a multistep process starting with the reaction of 2-allyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with potassium carbonate in ethanol to give the thiazole ring. Finally, the pyrrolidine moiety is introduced using 1-bromo-2-chloroethane and potassium carbonate in DMF.
科学的研究の応用
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases such as hypertension, neuropathic pain, and epilepsy. It has been shown to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. Thus, (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has the potential to modulate neuronal activity and reduce pain and seizures.
特性
IUPAC Name |
(5E)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h2-4,7-8,12H,1,5-6,9-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJZKCKBZVXTD-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)
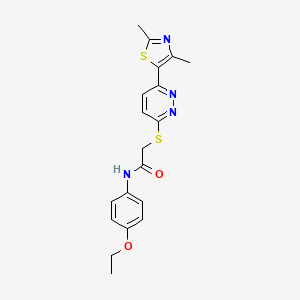
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)
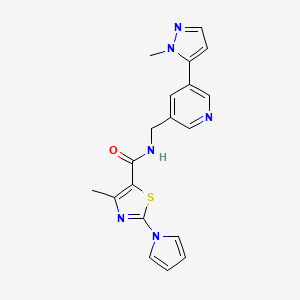
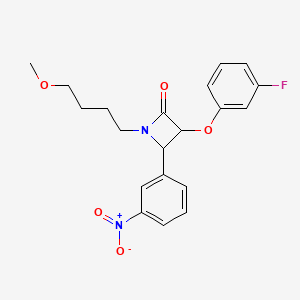
![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)


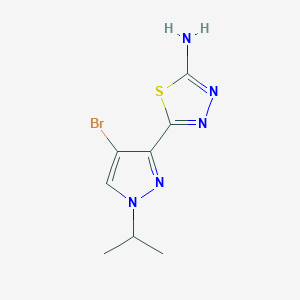
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)


